molecular formula ¹³C₆H₁₄O₆ B1147032 D-Glucitol-13C6 CAS No. 121067-66-1

D-Glucitol-13C6

Cat. No.: B1147032
CAS No.: 121067-66-1
M. Wt: 188.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucitol-13C6 (also known as this compound-labeled glucose) is a 13C-labeled glucose compound with potential applications in scientific research. It is a type of sugar alcohol, and is a derivative of the naturally occurring sugar glucose. It is used in a variety of scientific research applications, including biochemical studies, metabolic studies, and physiological studies. This compound has a variety of advantages and limitations for use in lab experiments, and there are numerous potential future directions for research.

Scientific Research Applications

  • NMR Studies of Sugars : D-Glucitol-13C6 has been used in nuclear magnetic resonance (NMR) studies of sugars. For instance, 13C-NMR was applied to study glucose-related compounds like 1,5-anhydro-D-glucitol and 1,5-anhydro-D-fructose. This technique allowed for tracing the entire carbon skeleton of these sugars with high sensitivity, confirming their chemical structures and optimizing enzymatic reactions for sugar preparation (Kametani et al., 1996).

  • Imaging Glutamine Metabolism : In research on human hepatocellular carcinoma cells, this compound was utilized to enhance the sensitivity of 13C MR spectroscopy. This approach showed the conversion of hyperpolarized glutamine to glutamate by mitochondrial glutaminase, which is crucial for developing imaging techniques to detect glutamine metabolism in vivo (Gallagher et al., 2008).

  • Studying Sperm Metabolism : this compound has been used in 13C-Magnetic Resonance Spectroscopy to study human sperm metabolism. This study showed that sperm populations metabolize 13C substrates like glucose and fructose, primarily generating lactate and, to a lesser extent, bicarbonate. This research provides insights into sperm metabolism and potential implications for reproductive health (Calvert et al., 2018).

  • Brain Metabolism Studies : The cerebral metabolism of this compound has been studied with localized 13C NMR spectroscopy, providing insights into the conversion of glucose to neurotransmitters like glutamate and glutamine. This research contributes to our understanding of brain metabolism and neurological health (Gruetter et al., 1994).

  • Diabetes Diagnosis and Research : this compound has been used in developing methods for determining 1,5-anhydro-D-glucitol in plasma, which is relevant for diagnosing diabetes mellitus. This method provides a simpler and quicker alternative to gas-liquid chromatography, improving the diagnostic process for diabetes (Yabuuchi et al., 1989).

  • Metabolic Compartmentation Studies : This compound has also been employed to estimate glucose flux via pyruvate carboxylase/pyruvate dehydrogenase in the brain, aiding in understanding the compartmentation of amino acid metabolism (Lapidot & Gopher, 1994).

Biochemical Analysis

Biochemical Properties

It is known that D-Glucitol-13C6 can interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

A structurally similar compound, 1,5-Anhydro-D-glucitol (1,5-AG), has been found to significantly inhibit SARS-CoV-2 infection . This suggests that this compound may also have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that this compound is used in biochemical research , suggesting that it may have significant effects at different dosages.

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors , suggesting that it may be involved in various metabolic pathways.

Transport and Distribution

It is known that this compound can interact with various biomolecules , suggesting that it may be transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound can interact with various biomolecules , suggesting that it may be localized to specific compartments or organelles within the cell.

Properties

IUPAC Name

(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-GVZKVBLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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